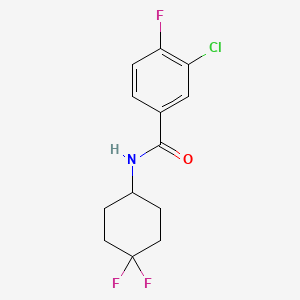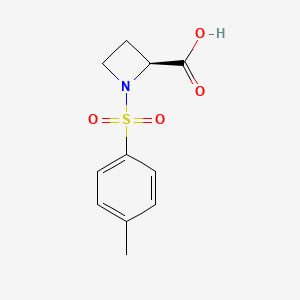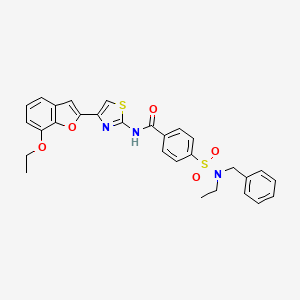
N2-Isopropylpyrimidine-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N2-Isopropylpyrimidine-2,5-diamine” is a chemical compound with the formula C7H12N4 . It is a substance used in the chemical industry . The CAS number for this compound is 1249988-96-2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an isopropyl group attached to one of the nitrogen atoms . The molecular weight of the compound is 152.2 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .Aplicaciones Científicas De Investigación
Antiviral Activity of Pyrimidine Derivatives
N2-Isopropylpyrimidine-2,5-diamine derivatives, particularly those substituted at the 5-position of the pyrimidine ring, have shown marked antiretroviral activity in cell culture. Specifically, certain 5-substituted 2,4-diaminopyrimidine derivatives have been reported to inhibit retrovirus replication effectively. Among these, the 5-methyl derivative exhibited significant inhibitory effects against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, demonstrating potential as antiviral agents. However, it's noteworthy that while showing antiretroviral efficacy, these compounds were observed to be cytostatic to specific cell cultures, indicating a need for further research to optimize their therapeutic index (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Monitoring Drug Metabolism In Vivo
Research into the metabolism of drugs like 5-fluorouracil (5-FU), a widely used anticancer medication, has benefited from techniques capable of tracing the metabolic fate of substances in living organisms. Studies employing nuclear magnetic resonance (NMR) techniques have provided valuable insights into the in vivo metabolism of 5-FU, facilitating a non-invasive and detailed understanding of drug action within the human body. This approach represents a significant advancement in pharmacokinetics, offering a method to assess drug efficacy and safety more effectively (Stevens, Morris, Iles, Sheldon, & Griffiths, 1984).
Antibacterial Activities of Pyrimidine Derivatives
Phenylthiazole and phenylthiophene pyrimidindiamine derivatives have demonstrated potent antibacterial activities against common pathogens such as E. coli and S. aureus. These compounds, including N4-((5-(3-bromophenyl)thiophen-2-yl)methyl)-N2-isobutylpyrimidine-2,4-diamine, have shown effectiveness at low concentrations both in vitro and in vivo. Their mode of action, primarily involving the disruption of bacterial cell membranes, suggests a promising avenue for the development of novel antibacterial agents that might offer alternatives to conventional antibiotics and help combat antibiotic resistance (Fan, Guo, Shao, Zhou, Hu, Liu, Chen, & Yi, 2020).
Electrochemical Analysis of Anticancer Drugs
The electrochemical behavior of anticancer drugs, such as 5-FU, has been explored to develop sensors for selective and sensitive determination. This research provides a foundation for the development of analytical methods capable of quantifying drug concentration in biological samples, thereby aiding in the monitoring of drug levels in patients and optimizing therapeutic regimens. The methodology showcases the potential for creating sensors that offer rapid, precise, and non-invasive drug monitoring (Bukkitgar & Shetti, 2016).
Safety and Hazards
According to the safety data sheet, “N2-Isopropylpyrimidine-2,5-diamine” should be handled with care. It is recommended to avoid contact with skin and eyes, and to use appropriate protective equipment when handling the substance . In case of accidental ingestion or inhalation, medical attention should be sought .
Propiedades
IUPAC Name |
2-N-propan-2-ylpyrimidine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-5(2)11-7-9-3-6(8)4-10-7/h3-5H,8H2,1-2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLLEJOVMFLUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=C(C=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2708386.png)
![3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B2708389.png)

![3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)

![3-(2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2708397.png)
![4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2708398.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2708399.png)

![ethyl 2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2708401.png)

![(E)-4-(Dimethylamino)-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]but-2-enamide](/img/structure/B2708407.png)
![2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2708408.png)